2-Bromo-4-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol
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Overview
Description
2-Bromo-4-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol is a synthetic organic compound that belongs to the class of bromophenols This compound is characterized by the presence of a bromine atom, a hydroxyethyl group, a propylamino group, and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol typically involves multi-step organic reactions. One common synthetic route includes the bromination of a phenol derivative followed by the introduction of the hydroxyethyl and propylamino groups through nucleophilic substitution reactions. The methoxy group is usually introduced via methylation of the phenol ring. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Industrial methods also emphasize the importance of safety measures and environmental considerations, such as the proper handling and disposal of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution of the bromine atom with an amine can produce an aminophenol derivative.
Scientific Research Applications
2-Bromo-4-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Lacks the hydroxyethyl and propylamino groups.
4-[[2-Hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol: Lacks the bromine atom.
2-Bromo-4-[[2-hydroxyethyl(methyl)amino]methyl]-6-methoxyphenol: Contains a methyl group instead of a propyl group.
Uniqueness
2-Bromo-4-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, hydroxyethyl group, propylamino group, and methoxy group in a single molecule allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
2-bromo-4-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3/c1-3-4-15(5-6-16)9-10-7-11(14)13(17)12(8-10)18-2/h7-8,16-17H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXYWMCOEVEGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC(=C(C(=C1)Br)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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